1-Cyclopropyl-3-(2-fluorophenyl)thiourea
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Overview
Description
1-Cyclopropyl-3-(2-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C10H11FN2S. It belongs to the class of thiourea derivatives, which are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(2-fluorophenyl)thiourea typically involves the reaction of cyclopropylamine with 2-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions, usually in an organic solvent such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
1-Cyclopropyl-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
1-Cyclopropyl-3-(2-fluorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits antibacterial, antioxidant, and anticancer properties, making it a valuable compound for biological studies.
Medicine: Its potential therapeutic effects are being explored for the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
1-Cyclopropyl-3-(2-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Cyclopropyl-3-(3-fluorophenyl)thiourea: Similar in structure but with the fluorine atom at a different position, leading to variations in biological activity.
1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Contains additional fluorine atoms, which may enhance its biological properties
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting biological activities.
Properties
IUPAC Name |
1-cyclopropyl-3-(2-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYGCGYAWKLGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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